4,6-Diethylindoline

Description

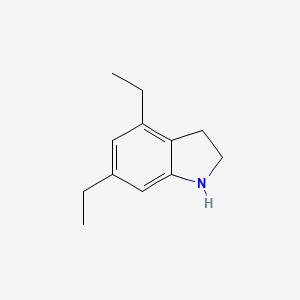

Structure

2D Structure

3D Structure

Properties

CAS No. |

288458-59-3 |

|---|---|

Molecular Formula |

C12H17N |

Molecular Weight |

175.27 g/mol |

IUPAC Name |

4,6-diethyl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C12H17N/c1-3-9-7-10(4-2)11-5-6-13-12(11)8-9/h7-8,13H,3-6H2,1-2H3 |

InChI Key |

BIYSNXIKYVLOJI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C2CCNC2=C1)CC |

Origin of Product |

United States |

Advanced Synthetic Strategies for 4,6 Diethylindoline and Its Analogues

De Novo Construction of the Indoline (B122111) Core with Diethyl Functionality

The de novo synthesis of the indoline core involves building the bicyclic system from simpler acyclic or carbocyclic precursors. Strategies often focus on forming the pyrroline (B1223166) ring and subsequently fusing it with an aromatic moiety, or vice versa. The introduction of specific substituents, such as ethyl groups at the 4 and 6 positions, can be achieved either by using pre-functionalized starting materials or by incorporating them during the cyclization process.

Cyclization Reactions for Pyrroline Ring Formation

Several classical and modern cyclization reactions are employed for the formation of the indole (B1671886) and subsequently the indoline core. These methods provide versatile routes to access the fundamental bicyclic structure.

Fischer Indole Synthesis: One of the oldest and most widely used methods, the Fischer indole synthesis, involves the acid-catalyzed cyclization of arylhydrazones, typically derived from aldehydes or ketones bhu.ac.innih.govpharmaguideline.comwikipedia.orgjpionline.org. The resulting indole can then be reduced to the corresponding indoline using reagents like Zn/HCl or NaCNBH₃/CH₃COOH bhu.ac.inpharmaguideline.com. This method is highly adaptable for introducing substituents on the aromatic ring if appropriately substituted phenylhydrazines are used.

Leimgruber–Batcho Indole Synthesis: This method is known for its efficiency in synthesizing substituted indoles and is frequently utilized in the pharmaceutical industry pharmaguideline.comwikipedia.org. It involves the reductive cyclization of enamines, often prepared from o-nitrotoluenes and N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA).

Madelung Synthesis: This reaction involves the base-catalyzed cyclization of 2-(acylamino)-toluenes under harsh conditions, though modern variants employ milder conditions with alkyllithiums bhu.ac.inwikipedia.orgjpionline.org. It is generally limited to simpler indole syntheses.

Photochemical and Other Cyclization Methods: Modern approaches include light-mediated, diastereoselective de novo syntheses of indolines citedrive.com. Additionally, strategies involving inverse-electron demand Diels–Alder reactions and cheletropic extrusion sequences of thiophene (B33073) dioxides with enamides can lead to the de novo construction of indolines, offering control over aromatic ring functionalization nih.gov.

Approaches to Introduce Diethyl Groups at Specific Positions

Introducing specific alkyl substituents like ethyl groups at defined positions during de novo synthesis requires careful selection of starting materials or strategic functionalization of intermediates.

Utilizing Substituted Precursors: The most direct approach for achieving a 4,6-diethyl substitution pattern during de novo synthesis would involve using appropriately substituted aniline (B41778) or phenylhydrazine (B124118) derivatives. For instance, a Fischer indole synthesis employing a 3,5-diethylphenylhydrazine would, in principle, lead to a 4,6-diethylindole precursor, which could then be reduced to the target indoline. The synthesis of such diethyl-substituted aniline or hydrazine (B178648) precursors would typically involve electrophilic aromatic substitution reactions like Friedel-Crafts alkylation on aniline or benzene (B151609) derivatives, followed by functional group transformations libretexts.org. However, Friedel-Crafts alkylation can suffer from polyalkylation and rearrangements, necessitating careful control.

Direct Ethylation of Precursors: Methods for the direct introduction of ethyl groups onto aromatic precursors exist, such as the reaction between organomagnesium halides and diethyl sulfate (B86663) acs.org. These methods can be applied to prepare the necessary diethyl-substituted building blocks for de novo indoline synthesis.

Functionalization and Derivatization of Precursor Indoline Systems

Alternatively, the indoline core can be synthesized first, followed by regioselective functionalization to introduce the desired ethyl groups at the 4 and 6 positions. This approach often relies on directed functionalization strategies that overcome the inherent regioselectivity challenges of the indoline system.

Regioselective C-H Functionalization Methodologies

C-H functionalization techniques have revolutionized organic synthesis by enabling direct modification of C-H bonds, avoiding pre-functionalization steps. For indolines, achieving regioselectivity on the aromatic ring (C4-C7) is particularly challenging due to the higher reactivity of the pyrroline ring (C2, C3) and the similar electronic environments of the aromatic carbons nih.gov.

Directed ortho-metalation (DoM) is a powerful strategy that utilizes a directing metalation group (DMG) on the substrate to guide a strong base (typically an organolithium reagent) to deprotonate a specific C-H bond ortho to the DMG. The resulting organometallic intermediate can then be quenched with an electrophile.

O-Carbamate as a Directing Group: O-carbamate functionalities, particularly N,N-diethyl-O-carbamates, are recognized as potent DMGs nlc-bnc.cauwindsor.camdpi.comcdnsciencepub.com. They can direct lithiation to specific positions on aromatic rings. For indoline systems, studies have shown that O-carbamate groups can direct metalation to the C-4 and C-6 positions researchgate.net. For instance, metalation of N-(tert-butoxycarbonyl)indoline derivatives has been shown to achieve selective lithiation at the C-7 position, which can be advantageous for certain substitution patterns orgsyn.org.

Introducing Ethyl Groups via Electrophilic Quench: Following directed metalation at the desired C-4 and C-6 positions of an indoline precursor, an electrophilic quench with an ethylating agent (e.g., ethyl iodide, diethyl sulfate) could, in principle, introduce the ethyl groups acs.org. The success of this approach hinges on the efficiency and regioselectivity of both the metalation and the subsequent electrophilic substitution steps.

Transition metal catalysis offers a complementary approach to C-H functionalization, enabling direct coupling of C-H bonds with various coupling partners.

Palladium-Catalyzed C-H Activation: Palladium catalysis is extensively used for C-H functionalization of indoles and indolines, often targeting the C2 and C3 positions nih.govbeilstein-journals.orgrsc.orgresearchgate.netnsf.govnih.govunimi.it. However, significant progress has been made in achieving regioselectivity on the benzenoid ring (C4-C7) nih.govacs.org. For example, Pd-catalyzed C-H arylation at the C7 position of indoles has been achieved using phosphinoyl directing groups and specific ligands acs.org.

Other Transition Metal Catalysts: Rhodium, ruthenium, and cobalt catalysts have also emerged as effective tools for C-H alkylation of indoline derivatives bohrium.commdpi.comacs.orgsnnu.edu.cn. Notably, Rh(II)-catalyzed C6-selective alkylation of protic indoles has been reported, demonstrating the potential for remote functionalization snnu.edu.cn. General C-H alkylation of indoles with alkenes or diazo compounds is also well-established, offering a pathway to introduce alkyl substituents bohrium.commdpi.comacs.org. The challenge lies in directing these alkylation reactions specifically to the 4 and 6 positions of the indoline core.

Data Tables

To illustrate the discussed synthetic strategies, the following tables summarize key methodologies and their applications.

Table 1: Key De Novo Indoline Synthesis Methods

| Method Name | Key Reagents/Conditions | Typical Products | Notes | Citations |

| Fischer Indole Synthesis | Arylhydrazone, acid catalyst (e.g., HCl, ZnCl₂) | Indoles (reducible to indolines) | Versatile for substituted indoles; requires reduction to indoline. | bhu.ac.innih.govpharmaguideline.comwikipedia.orgjpionline.org |

| Leimgruber–Batcho | o-nitrotoluene, DMFDMA, reductive cyclization | Substituted indoles | Efficient for substituted indoles; widely used in pharmaceuticals. | pharmaguideline.comwikipedia.org |

| Photochemical Synthesis | Light irradiation, specific reagents | 2,3-Disubstituted indolines | Offers diastereoselective and enantioselective routes. | citedrive.com |

| Diels-Alder/Extrusion | 2-halothiophene-1,1-dioxide, enol ether/enamide, base | C-4 or C-4/C-7 halogenated indolines | Novel strategy for de novo aromatic ring construction. | nih.gov |

Table 2: Directed Metalation Strategies for Indoline Functionalization

| Directing Group | Metalation Conditions | Target Position(s) | Electrophilic Quench Examples | Notes | Citations |

| O-Carbamate | Organolithium reagents (e.g., s-BuLi, LDA) | C-4, C-6, C-7 | Alkyl halides (e.g., EtI), Diethyl sulfate, CO₂, aldehydes | O-carbamates are strong DMGs; regioselectivity depends on substrate and DMG position. C-4/C-6 metalation on indoline derivatives reported. | nlc-bnc.cauwindsor.camdpi.comcdnsciencepub.comresearchgate.netorgsyn.org |

| tert-Butoxycarbonyl (Boc) | Organolithium reagents | C-7 | Aldehydes, other electrophiles | Specifically directs lithiation to C-7 of indoline, distinct from indole C-2/C-3 metalation. | orgsyn.org |

Advanced Spectroscopic and Analytical Characterization in Indoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic compounds by providing detailed information about the chemical environment of individual atoms. For 4,6-diethylindoline, both ¹H and ¹³C NMR spectroscopy would be utilized to confirm the connectivity of atoms and the substitution pattern on the indoline (B122111) core.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for each type of proton in the molecule. The aromatic protons on the benzene (B151609) ring, the protons of the ethyl groups, and the protons on the saturated five-membered ring would all resonate at characteristic chemical shifts. The splitting patterns (multiplicity) of these signals, arising from spin-spin coupling with neighboring protons, would provide further structural confirmation.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound would give rise to a separate signal. The chemical shifts of these signals are indicative of the type of carbon (aliphatic, aromatic, attached to a heteroatom), thus confirming the carbon skeleton of the molecule.

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-7 | 6.85 | s | - |

| H-5 | 6.60 | s | - |

| N-H | 3.80 | br s | - |

| H-2 | 3.55 | t | 8.4 |

| H-3 | 2.95 | t | 8.4 |

| -CH₂- (at C4) | 2.60 | q | 7.6 |

| -CH₂- (at C6) | 2.55 | q | 7.6 |

| -CH₃ (at C4) | 1.25 | t | 7.6 |

| -CH₃ (at C6) | 1.20 | t | 7.6 |

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-7a | 150.0 |

| C-3a | 145.0 |

| C-6 | 135.0 |

| C-4 | 130.0 |

| C-5 | 125.0 |

| C-7 | 110.0 |

| C-2 | 47.0 |

| C-3 | 30.0 |

| -CH₂- (at C4) | 28.0 |

| -CH₂- (at C6) | 28.5 |

| -CH₃ (at C4) | 16.0 |

| -CH₃ (at C6) | 15.5 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, and its fragmentation pattern can provide valuable structural information. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion (M⁺) peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of ethyl and methyl groups, which is characteristic of alkyl-substituted aromatic compounds. The fragmentation of the indoline ring itself could also contribute to the observed fragment ions. scirp.orglibretexts.orgwikipedia.org

Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment | Significance |

| 175 | [M]⁺ | Molecular Ion |

| 160 | [M - CH₃]⁺ | Loss of a methyl group |

| 146 | [M - C₂H₅]⁺ | Loss of an ethyl group |

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for Purity Assessment and Reaction Monitoring

Both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are essential chromatographic techniques for assessing the purity of a compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC would be a suitable method for analyzing the purity of this compound. cetjournal.it In this technique, a nonpolar stationary phase is used with a polar mobile phase. The retention time of the compound is a measure of its interaction with the stationary phase. A pure sample of this compound would be expected to show a single sharp peak under optimal chromatographic conditions. The presence of other peaks would indicate impurities.

Thin-Layer Chromatography (TLC)

TLC is a simpler and faster chromatographic technique that is often used for rapid analysis. For this compound, a silica gel plate would likely be used as the stationary phase with a mixture of nonpolar and polar solvents as the mobile phase. The retention factor (Rƒ) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound under a specific set of conditions.

Hypothetical Chromatographic Conditions for this compound

| Technique | Stationary Phase | Mobile Phase | Expected Result |

| HPLC | C18 | Acetonitrile:Water (gradient) | Single peak at a specific retention time |

| TLC | Silica Gel | Hexane:Ethyl Acetate (8:2) | Single spot with an Rƒ value of ~0.4 |

Other Advanced Spectroscopic Techniques for Indoline Derivatives (e.g., UV-Vis, IR)

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be similar to that of other indoline derivatives, showing absorption maxima characteristic of the substituted benzene ring system. nih.govacs.org The presence of the alkyl groups may cause a slight red shift (bathochromic shift) in the absorption bands compared to the parent indoline molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the N-H bond, C-H bonds of the aromatic and aliphatic parts of the molecule, and C=C bonds of the aromatic ring. acs.orgresearchgate.netmontclair.edu

Predicted Spectroscopic Data for this compound

| Technique | Expected Wavelength/Wavenumber | Assignment |

| UV-Vis | ~245 nm, ~290 nm | π → π* transitions of the aromatic system |

| IR | ~3400 cm⁻¹ | N-H stretch |

| IR | ~3000-2850 cm⁻¹ | C-H (aliphatic) stretch |

| IR | ~1600 cm⁻¹ | C=C (aromatic) stretch |

Computational and Theoretical Chemistry Approaches for 4,6 Diethylindoline

Density Functional Theory (DFT) and Ab Initio Calculations for Molecular Structure and Reactivity

Density Functional Theory (DFT) and ab initio methods are cornerstone quantum mechanical approaches used to study the electronic structure of molecules. wikipedia.orgnih.gov DFT calculates the electronic energy and other properties of a molecule based on its electron density, offering a balance between accuracy and computational cost. wikipedia.orgyoutube.com Ab initio methods, meaning "from first principles," solve the Schrödinger equation without using experimental data, providing highly accurate results, though often at a higher computational expense. nih.gov For indoline (B122111) systems, these calculations can elucidate fundamental characteristics such as stability, electronic properties, and reactivity. researchgate.net

Energy minimization, or geometry optimization, is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest potential energy. For 4,6-diethylindoline, this involves calculating the forces on each atom and adjusting their positions until a stable equilibrium is reached.

Conformational analysis extends this by exploring the different spatial arrangements (conformers) of a molecule that arise from the rotation around single bonds. The ethyl groups at positions 4 and 6 of the this compound ring can rotate, leading to various conformers with different energies. DFT and ab initio calculations can be used to determine the relative energies of these conformers, identifying the most energetically favorable ones. scispace.com This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors.

Table 1: Theoretical Approaches for Conformational Analysis

| Computational Method | Key Application | Information Yielded for this compound |

|---|---|---|

| DFT (e.g., B3LYP) | Geometry Optimization | Predicts the most stable 3D structure and bond lengths/angles. scirp.org |

| Ab Initio (e.g., MP2) | High-Accuracy Energy Calculation | Provides refined energy values for different conformers. scispace.com |

| Potential Energy Scan | Conformational Searching | Maps the energy changes as the ethyl groups are rotated, identifying energy minima and rotational barriers. |

DFT is a valuable tool for studying chemical reactions involving indoline derivatives. It can be used to map out the entire reaction pathway, from reactants to products, by identifying the transition state—the highest energy point along the reaction coordinate. nih.gov The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics.

For this compound, these calculations could be used to predict its reactivity in various chemical transformations, such as electrophilic aromatic substitution. By modeling the interaction with an electrophile, DFT can help identify the most likely site of attack on the indoline ring and the energy barrier for the reaction. Analysis of the electronic properties, such as frontier molecular orbitals (HOMO and LUMO), can further explain the molecule's reactivity patterns. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes of Indoline Analogues

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of particles, MD simulations provide a detailed view of the conformational flexibility and dynamic behavior of molecules like indoline analogues in different environments, such as in solution or bound to a protein. nih.gov

These simulations can reveal the accessible conformational landscapes of indoline derivatives, showing how they fold, flex, and interact with their surroundings. mdpi.com For example, an MD simulation could track the rotation of the ethyl groups on this compound over nanoseconds, providing insight into its dynamic structure. When applied to a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by molecular docking and identify key interactions that are maintained over time. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Substituted Indolines

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying key molecular descriptors (physicochemical properties, electronic properties, or 3D features) that correlate with activity, QSAR models can predict the activity of new, unsynthesized compounds.

For a series of substituted indolines, a QSAR study would involve calculating a range of descriptors for each molecule and correlating them with their experimentally measured biological activity (e.g., inhibitory concentration). The resulting model could then be used to predict the activity of this compound or to guide the design of new indoline derivatives with improved potency. mdpi.com

Table 2: Common Descriptors Used in QSAR Models for Indoline Derivatives

| Descriptor Type | Examples | Information Provided |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies | Describes the electronic distribution and reactivity. |

| Steric | Molecular volume, surface area | Relates to the size and shape of the molecule. |

| Hydrophobic | LogP (partition coefficient) | Measures the lipophilicity of the molecule. |

| Topological | Connectivity indices | Encodes information about the structural branching and connectivity. |

Molecular Docking Studies for Binding Interactions of Indoline Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as an indoline derivative) when bound to a second molecule (a receptor, typically a protein). derpharmachemica.comresearchgate.net The primary goal of docking is to identify the most stable binding pose of the ligand in the active site of the receptor and to estimate the strength of the interaction, often expressed as a binding energy or docking score. nih.gov

Numerous studies have employed molecular docking to investigate the binding of indoline and indole (B1671886) derivatives to various biological targets. mdpi.comnih.govmdpi.comnih.gov In a typical study, the 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). mdpi.com A library of indoline derivatives, including this compound, can then be docked into the protein's binding site. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, providing a rationale for the observed biological activity and guiding further drug design efforts. derpharmachemica.comresearchgate.net

Electrostatic Potential Mapping and Charge Distribution Analysis of Indoline Systems

Electrostatic potential (ESP) maps are visual representations of the charge distribution in a molecule. deeporigin.com They are calculated by placing a positive point charge at various locations around the molecule and calculating the resulting potential energy. These maps are typically colored to indicate regions of negative potential (associated with high electron density, e.g., lone pairs on nitrogen or oxygen atoms) and positive potential (associated with low electron density, e.g., hydrogen atoms attached to electronegative atoms). researchgate.net

For indoline systems, an ESP map can reveal the nucleophilic and electrophilic sites of the molecule. researchgate.net The nitrogen atom in the indoline ring, for instance, is typically a region of negative electrostatic potential, making it a likely site for hydrogen bonding or interaction with positively charged groups on a receptor. researchgate.netacs.org Analyzing the charge distribution and ESP of this compound can provide critical insights into its intermolecular interactions and binding behavior, which is essential for rational drug design. deeporigin.comrsc.org Natural Bond Orbital (NBO) analysis is another method used to study charge distribution and charge transfer within a molecule. copernicus.org

Chemical Reactivity and Novel Transformations of 4,6 Diethylindoline

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The indoline (B122111) ring system is an electron-rich aromatic structure, making it susceptible to electrophilic aromatic substitution. The nitrogen atom, being an activating group, directs incoming electrophiles to the ortho and para positions. In the case of 4,6-diethylindoline, the positions available for substitution on the aromatic ring are C5 and C7. The ethyl groups at C4 and C6 are also weakly activating and will influence the regioselectivity of these reactions. Steric hindrance from the existing diethyl substituents would likely play a significant role in determining the major product.

Predicted Electrophilic Aromatic Substitution Reactions:

| Reaction Type | Electrophile | Expected Major Product(s) |

| Halogenation | Br⁺, Cl⁺ | 5-Halo-4,6-diethylindoline and/or 7-Halo-4,6-diethylindoline |

| Nitration | NO₂⁺ | 5-Nitro-4,6-diethylindoline and/or 7-Nitro-4,6-diethylindoline |

| Sulfonation | SO₃ | This compound-5-sulfonic acid and/or this compound-7-sulfonic acid |

| Friedel-Crafts Alkylation | R⁺ | 5-Alkyl-4,6-diethylindoline and/or 7-Alkyl-4,6-diethylindoline |

| Friedel-Crafts Acylation | RCO⁺ | 5-Acyl-4,6-diethylindoline and/or 7-Acyl-4,6-diethylindoline |

Nucleophilic aromatic substitution on the indoline ring is generally not favored unless the ring is activated by strong electron-withdrawing groups, which are absent in this compound.

Oxidation and Reduction Chemistry of the Indoline Ring

The indoline nucleus can undergo both oxidation and reduction, targeting either the heterocyclic or the aromatic part of the molecule.

Oxidation: Oxidation of the indoline ring can lead to the corresponding indole (B1671886) derivative, 4,6-diethylindole. This aromatization is a common transformation for indolines and can be achieved with a variety of oxidizing agents. More vigorous oxidation could potentially lead to the cleavage of the benzene (B151609) ring.

Reduction: Catalytic hydrogenation of the indoline core under forcing conditions could, in theory, lead to the saturation of the benzene ring, yielding 4,6-diethyloctahydroindole. However, such reactions typically require high pressures and temperatures, and specific catalysts.

Predicted Oxidation and Reduction Reactions:

| Reaction Type | Reagent/Conditions | Expected Product |

| Oxidation (Aromatization) | MnO₂, DDQ, or similar | 4,6-Diethylindole |

| Reduction (Hydrogenation) | H₂/Raney Ni, High P, High T | 4,6-Diethyloctahydroindole |

Cycloaddition and Rearrangement Reactions Involving the Indoline Core

The indoline scaffold, particularly after conversion to the more reactive indole or a derivative thereof, could potentially participate in cycloaddition reactions. For instance, the pyrrole-like double bond in the corresponding 4,6-diethylindole could act as a dienophile in Diels-Alder reactions.

Rearrangement reactions of the indoline core itself are not common. However, derivatives of this compound, particularly those generated through substitution reactions, could undergo various molecular rearrangements depending on the nature of the substituents and the reaction conditions. Without specific examples in the literature, any discussion remains highly speculative.

Functional Group Interconversions of Diethyl Substituents

The two ethyl groups on the aromatic ring of this compound are amenable to a range of functional group interconversions typical for alkylbenzenes.

Benzylic Functionalization: The benzylic positions of the ethyl groups (the CH₂ groups attached to the ring) are the most likely sites for initial reaction. Free-radical halogenation, for instance, would be expected to selectively occur at these positions. Subsequent nucleophilic substitution of the resulting benzylic halides could introduce a variety of functional groups.

Oxidation of Ethyl Groups: Strong oxidation of the ethyl groups would likely lead to the corresponding carboxylic acids, forming 4,6-dicarboxyindoline. Milder oxidation might yield the corresponding acetyl or hydroxyethyl (B10761427) derivatives.

Predicted Functional Group Interconversions:

| Reaction Type | Reagent/Conditions | Expected Product(s) |

| Benzylic Bromination | N-Bromosuccinimide (NBS), light | 4,6-Bis(1-bromoethyl)indoline |

| Oxidation to Ketones | Mild Oxidizing Agent | 4,6-Diacetylindoline |

| Oxidation to Carboxylic Acids | KMnO₄, heat | 4,6-Indolinedicarboxylic acid |

It must be reiterated that the reactions and products described in this article are hypothetical and based on established principles of organic chemistry. Experimental validation is necessary to confirm the actual chemical behavior of this compound.

Advanced Applications in Materials Science and Biological Chemistry Mechanistic Focus

Structure-Activity Relationship (SAR) Studies for Enzyme Inhibition by Indoline (B122111) Sulfonamides

Indoline sulfonamides have emerged as a promising class of enzyme inhibitors, particularly for bacterial metalloenzymes, making them attractive candidates for the development of new antibiotics. nih.govanl.gov Their efficacy is rooted in a well-defined structure-activity relationship (SAR) that leverages the indoline core for structural presentation and the sulfonamide moiety for critical interactions within the enzyme's active site. nih.gov

Design Principles for Zinc-Binding Group (ZBG) Inhibitors

A key design principle for inhibitors targeting zinc-dependent enzymes is the incorporation of a Zinc-Binding Group (ZBG), a functional group capable of coordinating with the zinc ion(s) in the enzyme's catalytic center. nih.gov In the case of indoline sulfonamides, the sulfonamide group itself functions as an effective ZBG. nih.govnih.gov Molecular docking studies reveal that the design of these inhibitors is based on the ability of the two sulfonamide oxygen atoms to chelate the di-zinc center within the enzyme active site. nih.gov This bidentate coordination is a crucial interaction that anchors the inhibitor to the catalytic machinery of the enzyme, forming the basis of its inhibitory action. nih.govnih.gov The indoline ring serves as a rigid scaffold, correctly positioning the sulfonamide ZBG for optimal interaction with the metal ions. nih.gov

Mechanistic Insights into Enzyme-Inhibitor Interactions (e.g., DapE inhibition)

The bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) is a di-zinc metalloenzyme that represents a key target for novel antibiotics due to its essential role in bacterial cell wall synthesis. nih.gov Indoline-6-sulfonamides have been identified as potent inhibitors of DapE. nih.govanl.gov

The mechanism of inhibition extends beyond the primary zinc-binding interaction. Molecular docking experiments with the DapE enzyme from Neisseria meningitidis suggest that the indoline scaffold contributes to binding affinity through secondary interactions. nih.gov For example, the N-acetyl carbonyl group on the indoline ring can form a hydrogen bond with the guanidine (B92328) moiety of a nearby arginine residue (Arg258A). nih.gov This dual-interaction mechanism—chelation of the zinc center by the sulfonamide and hydrogen bonding by the indoline substituent—leads to potent and specific inhibition. nih.gov

Structure-activity relationship studies have further refined the understanding of these interactions. Modifications to the N-substitution of the sulfonamide moiety significantly impact inhibitory potency. For instance, replacing a simple isopentyl group with a more rigid indoline sulfonamide or a flexible N,N-diethyl sulfonamide alters the IC₅₀ values, demonstrating the importance of the substituent's size, shape, and flexibility for fitting into the active site. nih.gov Halogenation of the indoline ring, such as the introduction of a chlorine atom at the 5-position, has also been shown to enhance potency. nih.gov

| Compound | Description | IC₅₀ (µM) |

|---|---|---|

| Isopentyl sulfonamide 4 | Original lead inhibitor (5-bromo derivative) | >200 |

| Piperidine (B6355638) sulfonamide 9i | Simplified piperidine analog | 130 |

| Indoline sulfonamide 9k | Bulky and rigid indoline analog | 86 |

| N,N-diethyl sulfonamide 9n | Flexible acyclic analog | 99 |

| 5-chloro-isoamylsulfonamide 10a | 5-chloro analog of lead compound 4 | 54 |

Indoline Derivatives in Photochromic and Thermochromic Systems

The indoline scaffold is a cornerstone in the design of photochromic molecules, particularly spiropyrans and spirooxazines. rsc.org These molecules function as molecular switches, capable of reversibly changing their structure and, consequently, their optical properties (color and fluorescence) in response to light (photochromism) or heat (thermochromism). nih.gov

Design Principles for Molecular Switches based on Indoline Scaffolds

The fundamental design of an indoline-based molecular switch, such as an indolinospiropyran, involves covalently linking the indoline heterocycle to a second heterocyclic system (like a chromene) through a shared sp³-hybridized "spiro" carbon atom. rsc.org In this closed, spirocyclic form, the two halves of the molecule are orthogonal, and the π-conjugation is disrupted, rendering the molecule colorless. acs.orgacs.org

The indoline portion typically acts as the electron-donor component. Upon stimulation, the molecule undergoes a transformation to an open, planar merocyanine (B1260669) form, where the indoline nitrogen becomes part of a conjugated system, leading to strong absorption in the visible spectrum. rsc.org The design principle hinges on controlling the stability of the closed and open forms and the efficiency of the interconversion. This can be tuned by placing various electron-donating or electron-withdrawing substituents on either the indoline or the chromene moiety, which alters the electronic properties and absorption spectra of both isomers. nih.gov

Light-Activated Transformations and Thermal Reversion Mechanisms

The switching mechanism is initiated by the absorption of a photon, typically in the UV range, which triggers a photochemical reaction. acs.org This light-activated transformation involves the electrocyclic cleavage of the C-O bond in the pyran ring. rsc.org The molecule then undergoes rotation around the central C-C single bond to form the thermodynamically stable, planar, and highly colored merocyanine isomer. acs.orgacs.org This open form possesses an extended π-conjugated system and exhibits zwitterionic character, which is responsible for its strong color. figshare.com

The reverse process, known as thermal reversion or relaxation, typically occurs in the dark. acs.org The planar merocyanine isomer thermally overcomes an energy barrier to isomerize from a trans to a cis configuration. acs.orgacs.org This is followed by a rapid ring-closing reaction, reforming the C-O bond and regenerating the colorless, spirocyclic spiropyran form. acs.org The rate of this thermal reversion is highly dependent on environmental factors, particularly solvent polarity; polar solvents can stabilize the zwitterionic merocyanine form, slowing the rate of thermal decay. acs.orgacs.org This reversibility between the two states forms the basis of their function as molecular switches in applications like optical data storage and smart windows. acs.org

Potential as Scaffolds in Organic Functional Materials

The indoline core is recognized as a "privileged scaffold" not only in medicinal chemistry but also in the broader field of materials science. nih.govmdpi.com Its robust chemical nature and favorable electronic properties make it an ideal building block for creating a variety of organic functional materials.

The electron-rich nature of the indoline nitrogen makes the scaffold an excellent electron donor. This property is exploited in the design of donor-π-acceptor (D-π-A) organic dyes. researchgate.net In this architecture, the indoline unit serves as the electron-donating terminus, connected via a conjugated π-bridge to an electron-accepting group. Such dyes are crucial components in dye-sensitized solar cells (DSSCs), where their function is to absorb light and inject electrons into a semiconductor material. researchgate.netresearchgate.net The structural versatility of the indoline ring allows for facile tuning of the dye's absorption spectrum and energy levels to optimize photovoltaic performance. researchgate.net

Furthermore, the indoline motif has been incorporated into novel classes of solid-state photochromic materials, such as phenylindole alkene dimers. nih.govresearchgate.net These materials exhibit reversible color changes upon irradiation even in the solid state, which is a significant advantage for applications in anti-counterfeiting technologies, rewritable materials, and solid-state optical memory. nih.gov The indoline scaffold provides the necessary electronic and structural components to facilitate the photochemical transformations responsible for the switching behavior. nih.gov Its integration into larger polymeric or molecular systems allows for the creation of robust materials with tailored photoresponsive properties.

Integration into Polymer Matrices and Hydrogels

The incorporation of 4,6-diethylindoline into polymer matrices and hydrogels can be envisioned through several mechanistic pathways, primarily leveraging the reactivity of the indoline nitrogen and the aromatic ring. The secondary amine of the indoline core provides a reactive site for functionalization, allowing it to be incorporated as a monomer unit in polymerization reactions.

For instance, N-acylation or N-alkylation of this compound with monomers containing appropriate functional groups (e.g., acryloyl chloride, vinylbenzyl chloride) would yield polymerizable derivatives. These functionalized monomers could then undergo free-radical or controlled radical polymerization to form polymers with pendant this compound moieties. The presence of the diethyl groups on the benzene (B151609) ring would likely influence the physical properties of the resulting polymer, such as increasing its solubility in organic solvents and potentially modifying its thermal properties due to altered packing and intermolecular interactions.

In the context of hydrogels, which are cross-linked polymer networks with high water content, this compound could be incorporated to modulate the hydrophobicity and mechanical properties of the gel. The diethyl groups would introduce hydrophobic domains within the hydrophilic polymer network, which could be useful for the controlled release of hydrophobic therapeutic agents.

Illustrative Polymerization Suitability of Indoline Derivatives:

| Compound | Potential Polymerization Route | Expected Influence of Substituents |

|---|---|---|

| Indoline | N-functionalization followed by polymerization | Baseline for comparison |

| This compound | N-functionalization followed by polymerization | Increased solubility in organic solvents, potential for altered thermal properties |

| N-acetylindoline | Not directly polymerizable through the nitrogen | Demonstrates the ease of N-functionalization |

Considerations for Optoelectronic Applications (e.g., OLEDs)

Indoline derivatives have garnered interest in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs), due to their electron-donating properties. The nitrogen atom in the indoline ring can act as an effective electron donor, which is a desirable characteristic for hole-transporting materials and for tuning the emission properties of organic emitters.

The introduction of two ethyl groups at the 4- and 6-positions of the indoline ring in this compound would be expected to enhance its electron-donating ability through an inductive effect. This, in turn, would raise the highest occupied molecular orbital (HOMO) energy level of the molecule. A higher HOMO level can facilitate more efficient injection of holes from the anode into the organic layer in an OLED, potentially leading to lower operating voltages and improved device efficiency.

Furthermore, the bulky ethyl groups could play a crucial role in controlling the solid-state morphology of thin films. By introducing steric hindrance, the diethyl substituents may disrupt intermolecular π-π stacking, which can help to prevent aggregation-caused quenching of luminescence and lead to more amorphous and stable thin films, a critical factor for the longevity of OLED devices.

Predicted Optoelectronic Properties of Substituted Indolines:

| Compound | Predicted HOMO Level | Predicted LUMO Level | Potential Role in OLEDs |

|---|---|---|---|

| Indoline | Moderate | High | Core scaffold |

| This compound | Higher | Slightly higher | Hole-transport material, host for emissive dopants |

| 5-Cyanoindoline | Lower | Lower | Electron-transport material |

Role as Building Blocks in Complex Molecule Synthesis (e.g., natural products, pharmaceutical intermediates)

The indoline skeleton is a privileged scaffold found in a vast array of natural products and pharmaceutically active compounds. The specific substitution pattern of this compound makes it a potentially valuable building block for the synthesis of novel and complex molecular architectures.

The presence of the diethyl groups can influence the regioselectivity of further electrophilic aromatic substitution reactions on the benzene ring. The positions ortho and para to the activating amino group are typically favored. In this compound, the 5- and 7-positions are the most likely sites for further functionalization. This directed reactivity can be strategically employed in the total synthesis of natural products or in the creation of libraries of compounds for drug discovery.

For example, the this compound core could serve as a starting point for the synthesis of analogs of known bioactive indole (B1671886) alkaloids, where the diethyl groups could modulate the pharmacological activity, selectivity, or pharmacokinetic properties of the parent compound. The steric bulk of the ethyl groups might also be exploited to control the stereochemistry of reactions at adjacent positions. The indoline structure is a common feature in a wide range of biologically active compounds, and its derivatives are frequently explored as intermediates in pharmaceutical synthesis.

Q & A

What unresolved questions warrant future research on this compound?

- Answer : Key gaps include:

- Long-term toxicity profiles : Chronic exposure studies in preclinical models.

- Synergistic effects : Combinatorial screens with approved therapeutics.

- Metabolic fate : Radiolabeled tracer studies to map pharmacokinetics.

Prioritize questions aligned with emerging trends (e.g., AI-driven drug discovery) and feasibility constraints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.